molecular formula C10H12O3 B066129 (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid CAS No. 164333-77-1

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid

Cat. No. B066129
M. Wt: 180.2 g/mol
InChI Key: IBIBMVNOBCIJNU-JTQLQIEISA-N
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Description

  • (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is a compound that has been the subject of various studies, particularly in the field of organic chemistry.

Synthesis Analysis

  • A method for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid, a compound closely related to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, involves optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine as a resolving agent (Shiraiwa et al., 2002).

Molecular Structure Analysis

  • The molecular structure of related compounds like (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid has been analyzed using methods such as melting point determination, solubility tests, IR spectrum analysis, and phase diagrams (Shiraiwa et al., 2002).

Chemical Reactions and Properties

  • In a study on 3-hydroxy-3-phenylpropanoic acid, a related compound, it was identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid, indicating its significance in organic synthesis and biological pathways (Jarvis et al., 2000).

Physical Properties Analysis

  • The physical properties, such as melting point and solubility, play a crucial role in the analysis and resolution of compounds like (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid (Shiraiwa et al., 2002).

Chemical Properties Analysis

  • The chemical behavior of similar compounds, especially in reactions like optical resolution and crystallization, sheds light on the properties of (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid. These processes are crucial for obtaining optically pure forms of these acids (Shiraiwa et al., 2002).

Scientific Research Applications

Antioxidant Activities and Health Benefits

Hydroxycinnamates, including compounds similar to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, demonstrate potent antioxidant activities. These compounds are widely distributed in plants and are abundant in cereals, legumes, fruits, and vegetables. They exhibit antioxidant properties by scavenging various radicals and acting as reducing agents, contributing to health promotion and disease risk reduction. The structural effects significantly impact their antioxidant potency, with certain derivatives showing enhanced activities in both in vitro and in vivo systems (Shahidi & Chandrasekara, 2010; Razzaghi-Asl et al., 2013).

Therapeutic Potential and Drug Development

Caffeic acid (CA) and its derivatives, structurally related to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, have shown a broad spectrum of biological activities with potential therapeutic applications. These activities range from antioxidant to anticancer effects. The versatility of CA as a scaffold for drug development has led to numerous patented processes and applications, underscoring the compound's importance in medicinal chemistry and the cosmetic industry (Silva et al., 2014).

Applications in Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized by microorganisms. These polymers, made from monomers like hydroxyalkanoic acids, are used in a wide range of applications from packaging to biomedical purposes. The review by Amara (2010) highlights the biosynthesis pathways, material properties, and the potential of PHAs for sustainable and renewable applications. The cost of production and the challenge of commercialization are discussed, emphasizing the need for improved processes (Amara, 2010).

Chemical Synthesis and Applications

Phosphonic acid, with a structural similarity to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, showcases diverse applications due to its coordination and supramolecular properties. Its uses span from drug design to the synthesis of hybrid materials and surface functionalization. The review by Sevrain et al. (2017) provides insight into the synthesis methods of phosphonic acids and their broad range of applications, highlighting the compound's versatility in various research fields (Sevrain et al., 2017).

Future Directions

The future directions for research on “(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid” could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity .

properties

IUPAC Name

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIBMVNOBCIJNU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426959
Record name (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid

CAS RN

164333-77-1
Record name (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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